A-cyclodextrin
Description
Historical Trajectory and Contemporary Relevance of Cyclodextrin (B1172386) Chemistry with Specific Focus on Alpha-Cyclodextrin (B1665218)
The journey of cyclodextrin chemistry began in 1891 when French pharmacist Antoine Villiers first described these crystalline substances, which he named "cellulosines". mdpi.comnih.gov Shortly after, from 1903 to 1911, the Austrian microbiologist Franz Schardinger, now considered a foundational figure in the field, isolated the specific bacteria responsible for their production and identified two distinct types, which he termed "crystalline dextrins." mdpi.comnih.gov These compounds were later named alpha-dextrin and beta-dextrin. youtube.com
In the 1930s, the work of Freudenberg and his colleagues was pivotal; they elucidated that cyclodextrins were cyclic oligosaccharides composed of glucose units. nih.govmdpi.com By the mid-1970s, the fundamental physicochemical characteristics of the natural cyclodextrins, including α-cyclodextrin, had been thoroughly characterized. wikipedia.orgnih.gov A critical breakthrough occurred in 1980 when Saenger discovered that the enzyme cyclodextrin glycosyltransferase (CGTase) was responsible for the cyclization reaction that converts starch into cyclodextrins, a discovery that enabled their mass production. mdpi.com
Today, α-cyclodextrin holds significant contemporary relevance. In the pharmaceutical industry, it is used to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. nih.govmdpi.comcognitivemarketresearch.com In the food industry, α-cyclodextrin is utilized as a soluble dietary fiber and for its ability to stabilize flavors and emulsifiers. alfachemic.comresearchgate.netresearchgate.net Its applications extend to environmental science, where it can be used to remove pollutants, and in the chemical industry as a versatile building block for creating complex supramolecular structures like rotaxanes. wikipedia.orgwikipedia.orgcognitivemarketresearch.com
Foundational Principles of Host-Guest Interactions within Alphthis compound Systems
The ability of α-cyclodextrin to form host-guest complexes is central to its utility. uni-wuppertal.de The molecule's structure is key: it is a toroidal or cone-shaped ring of six glucose units. wikipedia.orgmdpi.com The exterior surface, lined with hydroxyl groups, is hydrophilic and water-soluble. wikipedia.orgmdpi.com In contrast, the interior cavity, rich in glycosidic oxygen bridges, is considerably less hydrophilic, creating a non-polar, hydrophobic environment. wikipedia.orgmdpi.comrsc.org
The formation of an inclusion complex is a dynamic process where a "guest" molecule, or a hydrophobic portion of it, displaces the water molecules residing within the α-cyclodextrin cavity. youtube.comuni-wuppertal.de This process is driven by several intermolecular forces:
Hydrophobic Interactions: The primary driving force is the tendency of the hydrophobic guest molecule to escape the aqueous environment and find refuge in the non-polar cavity of the α-cyclodextrin. uni-wuppertal.denih.gov
Van der Waals Forces: Once inside the cavity, weak, non-covalent van der Waals interactions contribute to the stability of the complex. nih.govrsc.org
Release of High-Energy Water: The water molecules within the cavity are in an energetically unfavorable state (enthalpically rich). Their release into the bulk solvent upon guest inclusion is an entropically and enthalpically favorable process that drives complex formation. uni-wuppertal.de
Hydrogen Bonding: While the interior is largely hydrophobic, hydrogen bonds can also play a role in stabilizing the complex, depending on the nature of the guest molecule. nih.govresearchgate.net
The success of complexation is highly dependent on steric factors, primarily the relative size and shape of the guest molecule and the host cavity. uni-wuppertal.de α-cyclodextrin, being the smallest of the common cyclodextrins, has a cavity diameter of approximately 4.7 to 5.3 Å, making it suitable for encapsulating small molecules, linear alkanes, or aromatic compounds. mdpi.comwisdomlib.org If the guest is too large, it cannot enter the cavity, and if it is too small, the intermolecular forces will be too weak to form a stable complex. uni-wuppertal.de The stoichiometry of these complexes is most often 1:1 (one guest molecule to one host molecule), although other ratios are possible. rsc.orgrsc.orgtandfonline.com
| Property | Alphthis compound (α-CD) | Betthis compound (B164692) (β-CD) | Gammthis compound (γ-CD) |
|---|---|---|---|
| Number of Glucose Units | 6 | 7 | 8 |
| Molecular Weight (g/mol) | 972.84 | 1134.98 | 1297.12 |
| Cavity Inner Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
| Height of Torus (Å) | 7.9 | 7.9 | 7.9 |
| Aqueous Solubility at 25°C (g/100 mL) | 14.5 | 1.85 | 23.2 |
Data sourced from references wikipedia.orgmdpi.commdpi.com.
Disciplinary Breadth and Academic Significance of Alphthis compound in Modern Scientific Inquiry
The unique properties of α-cyclodextrin have established it as a subject of significant academic and industrial research across a broad spectrum of disciplines. Its biocompatibility and status as a natural product derived from starch contribute to its widespread appeal. nih.gov
Pharmaceutical Sciences: A primary area of investigation is in drug delivery. wikipedia.org Researchers utilize α-cyclodextrin to form inclusion complexes with hydrophobic drugs, thereby enhancing their aqueous solubility, stability, and bioavailability. nih.govmdpi.com Studies have demonstrated its ability to complex with various active pharmaceutical ingredients, including the antifungal drugs carbendazim (B180503) and thiabendazole, and oral antidiabetic drugs like glipizide (B1671590) and gliclazide. tandfonline.comresearchgate.net
Food Science and Nutrition: In the food industry, α-cyclodextrin is recognized for its role as a soluble dietary fiber. alfachemic.comresearchgate.net It can encapsulate fats, reducing their absorption, and has been shown to lower postprandial blood triglyceride levels. researchgate.netnih.gov It is also employed to protect volatile aromas and sensitive food additives, such as vitamins and natural pigments, from degradation. alfachemic.comuni-wuppertal.de
Supramolecular and Materials Chemistry: α-cyclodextrin is a fundamental building block in supramolecular chemistry. mdpi.com Scientists use it to construct mechanically interlocked molecular architectures, such as rotaxanes and catenanes, where the α-cyclodextrin ring is threaded onto a molecular "axle." wikipedia.org These structures are at the forefront of research into molecular machines and smart materials.
Biotechnology and Environmental Science: In biotechnology, α-cyclodextrin has been studied for its interactions with biological macromolecules like proteins, affecting their stability. mdpi.com Its ability to enhance water transport through aquaporins has also been investigated. aging-us.com In environmental applications, the capacity of cyclodextrins to encapsulate pollutants makes them useful for remediation efforts. cognitivemarketresearch.com
The academic significance of α-cyclodextrin is underscored by the continuous stream of scientific publications and patents exploring new applications and fundamental properties. nih.gov Its versatility ensures that it remains a molecule of high interest, bridging the gap between basic chemical principles and advanced technological applications.
| Guest Molecule(s) | Key Finding | Research Area |
|---|---|---|
| Carbendazim, Thiabendazole | Forms stable 1:1 inclusion complexes, increasing the fungicides' water solubility by 3.2-fold and 3.9-fold, respectively. tandfonline.com | Agricultural/Environmental Chemistry |
| Glipizide, Gliclazide | Formation of stable inclusion complexes is enhanced at pH 2, suggesting a strategy to improve the solubility of these antidiabetic drugs. researchgate.net | Pharmaceutical Science |
| Oligo(ethylene glycol) Methyl Ether Methacrylate (OEGMA) | Forms inclusion complexes with EO moieties, with the thermodynamics of inclusion varying with the oligomer's molecular weight. acs.org | Polymer/Materials Chemistry |
| α-Amino Acids | Forms 1:1 host-guest complexes, with binding forces including hydrophobic effects, van der Waals forces, and hydrogen bonding. rsc.orgrsc.org | Supramolecular Chemistry |
Structure
2D Structure
Properties
IUPAC Name |
(1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18R,20R,21S,23R,25R,26S,28R,30R,31S,33S,35S,36S,37S,38R,39R,40R,41R,42R,43R,44S,45S,46S,47S,48S,49S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGYBXFWUBPSRW-UOFYCTJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O35 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1135.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS] | |
| Record name | .beta.-Cyclodextrin | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Cyclodextrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12302 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
7585-39-9 | |
| Record name | .beta.-Cyclodextrin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cycloheptapentylose | |
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Synthetic Methodologies and Chemical Derivatization of Alpha Cyclodextrin for Advanced Applications
Enzymatic Biosynthesis of Alpha-Cyclodextrin (B1665218)
The production of alphthis compound is an enzymatic process that relies on the specific action of certain enzymes on starch. sci-hub.st This biocatalytic approach is central to the industrial availability of alphthis compound.
Cyclodextrin (B1172386) Glycosyltransferase (CGTase) Specificity and Mechanism for Alphthis compound Production
Alphthis compound is synthesized from starch and related 1,4-alpha-D-glucans by the enzyme Cyclodextrin Glycosyltransferase (CGTase, EC 2.4.1.19). nih.govwikipedia.org CGTases are a unique class of enzymes within the glycosyl hydrolase family 13 that catalyze several reactions, including cyclization, coupling, disproportionation, and weak hydrolysis. nih.govwikipedia.org The primary reaction for cyclodextrin production is an intramolecular transglycosylation, known as cyclization, where the enzyme cleaves a linear starch chain and joins the two ends to form a circular oligosaccharide. wikipedia.orgcore.ac.uk
All CGTases produce a mixture of alpha-, beta-, and gamma-cyclodextrins. nih.gov However, they are classified as α-, β-, or γ-CGTases based on the predominant cyclodextrin they synthesize in the initial phase of the reaction. agriculturejournals.cz The specificity for producing alphthis compound, a ring of six glucose units, is determined by the enzyme's active site structure. nih.govnih.gov Key to this specificity are amino acid residues at various subsites of the enzyme's active site groove. nih.gov For instance, research has shown that subsite -7 can act as a steric hindrance to the formation of larger cyclodextrins like betthis compound (B164692). nih.gov By modifying this subsite, the enzyme's preference can be shifted. nih.gov The mechanism involves the binding of a linear sugar chain, cleavage to form a covalent glycosyl-enzyme intermediate, and subsequent intramolecular transglycosylation to form the cyclodextrin ring. nih.govresearchgate.net
Biotechnological Strategies for Enhancing Alphthis compound Production Yields
Several biotechnological strategies have been developed to increase the yield and specificity of alphthis compound production, addressing the challenge that most wild-type enzymes produce a mixture of cyclodextrins. nih.govnih.gov
Enzyme Engineering: Site-directed mutagenesis is a powerful tool to enhance α-CGTase specificity. By targeting specific amino acid residues in the active site, particularly at subsite -7, the formation of larger β- and γ-cyclodextrins can be sterically hindered. nih.gov This strategy effectively "masks" the subsite, leading to a significant increase in the proportion of alphthis compound produced. nih.govnih.gov For example, specific double mutants of CGTase from Paenibacillus macerans have demonstrated a notable increase in the ratio of alphthis compound to total cyclodextrin production compared to the wild-type enzyme. nih.govnih.gov
Table 1: Comparison of Wild-Type and Mutant CGTase from Paenibacillus macerans for α-Cyclodextrin Production
| Enzyme Variant | α-Cyclodextrin to Total Cyclodextrin Ratio | Reference |
|---|---|---|
| Wild-Type | 63.2% | nih.gov |
| R146A/D147P Double Mutant | 75.1% | nih.gov |
| R146P/D147A Double Mutant | 76.1% | nih.gov |
Process Optimization: The addition of complexing agents to the reaction mixture is a common industrial strategy. sci-hub.stnih.gov These agents, typically organic solvents like decanol (B1663958) or cyclohexane, selectively form insoluble inclusion complexes with a specific type of cyclodextrin. sci-hub.stnih.govgoogle.com The removal of alphthis compound from the solution via precipitation shifts the reaction equilibrium towards its production, reducing product inhibition and significantly enhancing the final yield. sci-hub.stnih.gov For instance, adding decanol can increase the alphthis compound yield to 50% even at high starch concentrations. nih.gov The choice of starch source can also influence yields, with some studies indicating amaranth (B1665344) starch is an excellent substrate. agriculturejournals.cz
Targeted Chemical Modification and Functionalization of Alphthis compound
The structure of alphthis compound, with its array of hydroxyl groups, offers a rich platform for chemical modification. frontiersin.org Such functionalization is crucial for tailoring its properties for specific advanced applications.
Regioselective Functionalization of Primary and Secondary Hydroxyl Groups in Alphthis compound
Alphthis compound possesses two types of hydroxyl groups: the primary hydroxyls at the C6 position on the narrow rim and the secondary hydroxyls at the C2 and C3 positions on the wider rim. encyclopedia.pubbiosynth.com The primary hydroxyl groups are generally more nucleophilic and accessible, making their modification relatively straightforward. encyclopedia.pub However, achieving regioselectivity—the modification of specific hydroxyl groups while leaving others untouched—is a significant chemical challenge due to the structural similarity of the glucose units. josephromo.com
Strategies for regioselective functionalization often exploit the different reactivity of the hydroxyl groups or employ protecting groups. encyclopedia.pubnih.gov
Primary Rim (C6-OH): Monosubstitution at the primary rim can be achieved through reactions like tosylation or by using bulky reagents that preferentially react at the less sterically hindered C6 position. nih.govwikipedia.org
Secondary Rim (C2-OH, C3-OH): The C2-hydroxyl is more acidic and reactive than the C3-hydroxyl. frontiersin.orgnih.gov Selective modification at the C2 position can be achieved through methods like regioselective transesterification with vinyl esters catalyzed by certain salts. researchgate.net Complex formation between the cyclodextrin and a reagent can also direct functionalization to the secondary rim. encyclopedia.pub Accessing the C3 position is more challenging and often requires multi-step synthetic routes, such as forming an epoxide intermediate from a 2-monotosylated cyclodextrin. encyclopedia.pub
Synthesis and Characterization of Alphthis compound Covalent Conjugates
Covalent conjugation involves attaching other molecules, such as polymers or peptides, to the alphthis compound scaffold to create hybrid materials with combined or enhanced properties. rsc.orgmdpi.com The synthesis of these conjugates relies on the functional groups introduced through regioselective modification. rsc.org
Common synthetic routes include esterification, where initiator moieties for polymerization are attached to the cyclodextrin's hydroxyl groups. rsc.org For example, alpha-halocarboxylic halides can be reacted with cyclodextrin to create initiators for Atom Transfer Radical Polymerization (ATRP). rsc.org Other methods involve coupling reactions with pre-functionalized cyclodextrins bearing groups like amines or azides. encyclopedia.pubmdpi.com
Characterization of these conjugates is essential to confirm their structure and purity. Standard techniques include:
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the covalent linkages and the structure of the conjugate. nih.gov
Mass Spectrometry (e.g., MALDI-TOF): To determine the molecular weight and degree of substitution. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of new functional groups and bonds, such as ester carbonyls. nih.gov
Development of Alphthis compound-Based Polymer Architectures
Alphthis compound serves as a versatile building block for the construction of complex, high-molecular-weight polymer architectures. nih.govmdpi.com These materials can be broadly categorized based on how the cyclodextrin units are incorporated.
Covalently-Linked Polymers: In these architectures, alphthis compound is covalently bonded into the polymer structure.
Cross-linked Polymers (Nanosponges): Alphthis compound can be polymerized using crosslinking agents like epichlorohydrin (B41342) or diisocyanates to form three-dimensional networks. nih.govmdpi.comfujifilm.com These materials are often insoluble and possess a high density of cyclodextrin cavities, making them suitable for absorption applications. nih.govfujifilm.com
Multi-arm Star Polymers: By functionalizing all the hydroxyl groups on the cyclodextrin with polymerization initiators, the cyclodextrin can act as a central core from which multiple polymer arms can be grown. rsc.org This "core-first" approach allows for the synthesis of well-defined star-shaped polymers. rsc.orgmdpi.com
Pendant Polymers: Alphthis compound units can be attached as side chains to a pre-existing linear polymer backbone. rsc.orgmdpi.com This is typically achieved by first synthesizing a monomeric cyclodextrin derivative which is then copolymerized. mdpi.com
Supramolecular Polymers: These architectures are based on non-covalent host-guest interactions.
Polypseudorotaxanes and Polyrotaxanes: These form when multiple alphthis compound rings are threaded onto a linear polymer chain, such as poly(ethylene glycol). nih.gov The formation occurs in two stages: first, the polymer chain threads into the cyclodextrin cavities, and second, hydrogen bonding between adjacent cyclodextrin molecules leads to crystallization and the formation of a physically crosslinked network or hydrogel. nih.gov
Table 2: Architectures of Alphthis compound-Based Polymers
| Architecture | Description | Linkage Type | Key Synthetic Approach | Reference |
|---|---|---|---|---|
| Cross-linked Network | 3D polymer network with CD units as junctions. | Covalent | Polymerization of CD with a crosslinking agent (e.g., epichlorohydrin). | nih.govmdpi.com |
| Star Polymer | Multiple polymer chains radiating from a central CD core. | Covalent | "Core-first" polymerization from a multi-functionalized CD initiator. | rsc.orgmdpi.com |
| Pendant Polymer | CD units attached as side groups to a polymer backbone. | Covalent | Polymerization of a CD-containing monomer. | rsc.orgmdpi.com |
| Polypseudorotaxane | CD rings threaded onto a linear polymer chain. | Non-covalent | Self-assembly of CDs and a suitable guest polymer in solution. | nih.gov |
Mechanochemical and Green Chemistry Approaches in Alphthis compound Derivatization
The derivatization of alphthis compound (α-CD) is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances, energy-intensive processes, and waste generation. mdpi.comnih.gov These approaches not only minimize environmental impact but also often lead to improved reaction efficiency, higher yields, and the development of novel derivatives that are difficult to obtain through conventional methods. mdpi.comnih.gov Key green strategies include mechanochemistry, particularly solvent-free ball milling, and ultrasound-assisted synthesis. mdpi.comfrontiersin.org
Mechanochemical Synthesis
Mechanochemistry utilizes mechanical energy, such as grinding, shearing, or milling, to initiate and sustain chemical reactions. mdpi.com This technique often proceeds in the absence of solvents, making it an inherently greener and more economical alternative to traditional solution-based syntheses. nih.gov High-energy ball milling (HEBM) in a planetary ball mill is a prominent mechanochemical method used for cyclodextrin derivatization. mdpi.comrsc.org The limited molecular movement in the solid state allows for the preparation of CD derivatives with high reagent utilization and can suppress unwanted side reactions like hydrolysis. mdpi.comnih.gov
A significant application of this solvent-free approach is the synthesis of α-cyclodextrin-based nanosponges (α-CD-NS). mdpi.com These are hyper-crosslinked, porous polymer networks with potential applications as molecular scavengers. In a typical synthesis, α-cyclodextrin is cross-linked with a reagent like N,N'-carbonyldiimidazole (CDI) in a planetary ball mill. mdpi.comnih.gov This one-step, solvent-free process has been successfully scaled up, demonstrating its viability for larger-scale production. mdpi.comnih.gov After the reaction, a washing step, often with water, is necessary to remove byproducts such as imidazole. nih.gov
Another example of mechanochemical derivatization is the formation of pseudopolyrotaxanes, often referred to as "molecular necklaces." mdpi.com These supramolecular structures are formed by grinding α-cyclodextrin powder with a polymer like polyethylene (B3416737) glycol (PEG). mdpi.com The process involves the threading of the polymer chain through the α-CD cavities, driven by the mechanical force of grinding and stabilized by hydrogen bonds between adjacent macrocycles. mdpi.com
| Reaction Type | Reactants | Method | Key Conditions | Outcome | Reference(s) |
| Nanosponge Formation | α-cyclodextrin, N,N'-carbonyldiimidazole (CDI) | Planetary Ball Milling | Solvent-free, 1:4 molar ratio (α-CD:CDI), 3h reaction time | Formation of cross-linked α-CD nanosponges (α-CD-NS). A green, scalable method. | mdpi.comnih.gov |
| Pseudopolyrotaxane Formation | α-cyclodextrin, Polyethylene Glycol (PEG) | Grinding | Solvent-free, solid-state reaction | Spontaneous threading of PEG through α-CD cavities to form supramolecular "molecular necklace" structures. | mdpi.com |
Other Green Chemistry Methodologies
Beyond mechanochemistry, other techniques align with green principles for α-CD derivatization.
Ultrasound-Assisted Synthesis: Sonication is an environmentally friendly process that uses the energy from acoustic cavitation to promote chemical reactions. frontiersin.org This method can be applied to the crosslinking of cyclodextrins with suitable linkers, often in the absence of solvents, to form nanosponges. frontiersin.orggoogle.com The application of ultrasonic vibration can yield spherical, uniform particles. frontiersin.org While many documented examples focus on β-cyclodextrin, the principle is applicable to α-cyclodextrin derivatization. Ultrasound is also employed as a green technique to assist in the extraction of various compounds using cyclodextrins as complexing agents. nih.govencyclopedia.pub
Enzymatic Processes: The production of the parent α-cyclodextrin itself is a cornerstone of green carbohydrate chemistry. It is produced from the enzymatic degradation of starch by the enzyme cyclodextrin glycosyltransferase (CGTase), which originates from various bacteria. researchgate.netnih.govrsc.org This enzymatic conversion is highly specific and avoids the harsh reagents and conditions typical of traditional chemical synthesis. While the primary role of enzymes is in the production of the α-CD starting material, using cyclodextrins as scaffolds for artificial enzymes is also an area of research. researchgate.net
Green Solvents: The use of water as a reaction medium is a fundamental tenet of green chemistry. α-cyclodextrin's water solubility makes it an ideal candidate for aqueous-phase reactions. alfachemic.com Furthermore, cyclodextrins can act as phase-transfer catalysts, forming host-guest inclusion complexes with hydrophobic molecules and increasing their solubility in water, thereby enabling reactions to proceed efficiently in an aqueous environment without the need for organic solvents. alfachemic.com
Advanced Studies on Alpha Cyclodextrin Host Guest Complexation Dynamics and Thermodynamics
Fundamental Principles Governing Alpha-Cyclodextrin (B1665218) Inclusion Complex Formation
The formation of inclusion complexes between α-CD and guest molecules is driven by a combination of non-covalent interactions. mdpi.comresearchgate.netnih.govresearchgate.net These interactions facilitate the encapsulation of a guest molecule, or a portion of it, within the hydrophobic cavity of the α-CD host. mdpi.comoatext.comresearchgate.net The geometric compatibility between the α-CD cavity and the guest molecule is a key factor in successful complex formation. oatext.comrsc.org
Energetic Contributions: Hydrophobic Effect, Hydrogen Bonding, Van der Waals Forces, and Electrostatic Interactions in Alphthis compound Complexes
Several energetic contributions contribute to the stability of α-CD inclusion complexes:
Hydrophobic Effect: The displacement of high-energy water molecules from the relatively non-polar α-CD cavity by a less polar guest molecule is often considered a primary driving force in aqueous solutions. oatext.comresearchgate.netresearchgate.netrsc.orgacs.orguni-wuppertal.deuliege.benih.gov This process leads to an increase in the entropy of the system as the ordered water molecules are released into the bulk solvent. uni-wuppertal.denih.gov
Van der Waals Forces: Attractive Van der Waals interactions occur between the non-polar interior of the α-CD cavity and the non-polar or less polar regions of the guest molecule when they are in close proximity within the inclusion complex. mdpi.comoatext.comresearchgate.netnih.gov These forces contribute favorably to the enthalpy of complex formation. researchgate.net
Hydrogen Bonding: Hydrogen bonds can form between the hydroxyl groups on the rims of the α-CD molecule and polar functional groups on the guest molecule. mdpi.comoatext.comresearchgate.netnih.gov These interactions, particularly with the primary and secondary hydroxyl groups located on the narrow and wide rims, respectively, can further stabilize the complex. researchgate.net
Electrostatic Interactions: Electrostatic interactions, such as those between charged or polar groups on the host and guest molecules, can also play a role in complex formation, although their contribution can be shielded by the solvent in aqueous solutions. mdpi.comresearchgate.netnih.govuliege.be
Stoichiometric Relationships in Alphthis compound Host-Guest Systems
The stoichiometry of α-CD host-guest complexes refers to the molar ratio of α-CD molecules to guest molecules in the inclusion complex. The most common stoichiometry observed for α-CD is 1:1, where one α-CD molecule encapsulates one guest molecule. oatext.comrsc.orgresearchgate.netnih.govmdpi.com This 1:1 ratio is typically observed when the size of the guest molecule is well-suited to fit within the α-CD cavity. oatext.commdpi.com
However, other stoichiometries, such as 2:1 (two α-CD molecules per guest) or 1:2 (one α-CD molecule per two guests), can also occur, particularly with guest molecules that are larger or have specific structural features that allow for interaction with more than one α-CD cavity or for two guest molecules to be accommodated by one α-CD. oatext.comresearchgate.netmdpi.commdpi.com The specific stoichiometry formed depends on the relative sizes and shapes of the host and guest, as well as the experimental conditions. mdpi.com Techniques like Job's plot from UV-Vis spectroscopy and conductometric studies can be used to determine the stoichiometry of the inclusion complex. nih.govresearchgate.net
Quantitative Thermodynamic Characterization of Alphthis compound Complexation
Quantitative thermodynamic studies provide valuable insights into the driving forces and stability of α-CD inclusion complexes. Techniques such as isothermal titration calorimetry (ITC) and UV-Vis spectroscopy are commonly employed to determine key thermodynamic parameters. nih.govresearchgate.netresearchgate.netniscpr.res.in
Determination and Interpretation of Stability Constants for Alphthis compound Host-Guest Systems
The stability constant (also known as the association constant or formation constant, Ka or Kf) is a quantitative measure of the equilibrium between the free host and guest molecules and the formed inclusion complex. nih.govmdpi.comnih.gov A higher stability constant indicates a greater affinity between the host and guest and a more stable complex. innovareacademics.in
Stability constants for α-CD host-guest systems can be determined using various experimental techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, surface tension measurements, and isothermal titration calorimetry (ITC). nih.govmdpi.comresearchgate.netresearchgate.netinnovareacademics.inijournalse.org The interpretation of stability constants helps to understand the strength of the host-guest interaction and how it is influenced by factors such as temperature, pH, and the chemical structure of the guest molecule. nih.govinnovareacademics.in For a simple 1:1 complexation, the stability constant (K) can be defined by the equilibrium:
α-CD + Guest <=> [α-CD · Guest]
The stability constant is then given by:
K = [[α-CD · Guest]] / ([α-CD] * [Guest])
where the brackets denote the equilibrium concentrations of the species. niscpr.res.in
Data from research studies often present stability constants for various α-CD host-guest systems, illustrating the range of affinities depending on the guest molecule. For example, studies have reported stability constants for α-CD complexes with amino acids, bolaform surfactants, and volatile compounds, demonstrating the variability based on guest structure and experimental conditions. rsc.orgmdpi.comresearchgate.netresearchgate.net
Elucidation of Enthalpic and Entropic Driving Forces in Alphthis compound Complex Formation
Thermodynamic parameters, specifically the changes in enthalpy (ΔH) and entropy (ΔS), provide deeper insights into the driving forces behind α-CD complex formation. These parameters are typically determined from the temperature dependence of the stability constant using the Van't Hoff equation, or directly through techniques like ITC. researchgate.netniscpr.res.innih.govmdpi.com
The Gibbs free energy change (ΔG) for complex formation is related to ΔH and ΔS by the equation:
ΔG = ΔH - TΔS
where T is the absolute temperature. A negative ΔG indicates a spontaneous complex formation. researchgate.netmdpi.com
The signs and magnitudes of ΔH and ΔS reveal the nature of the dominant interactions.
A negative ΔH suggests that the complex formation is an exothermic process, often associated with favorable interactions such as Van der Waals forces and hydrogen bonding. researchgate.netuni-wuppertal.deniscpr.res.inmdpi.com
A positive ΔS indicates an increase in the disorder of the system, which is characteristic of processes where ordered solvent molecules (like water in the α-CD cavity) are released upon guest binding (hydrophobic effect). uni-wuppertal.denih.govniscpr.res.in
Studies on α-CD complexation have shown that the process can be driven by different combinations of enthalpic and entropic contributions depending on the guest molecule. For instance, the displacement of high-energy water from the α-CD cavity can contribute significantly to a negative enthalpy change. acs.orguni-wuppertal.de While the hydrophobic effect is often associated with a positive entropy change, some α-CD complexation processes, particularly with certain guests like amino acids or bolaform surfactants, can exhibit negative entropy changes, which may be related to the state of water inside the cavity or conformational changes. nih.govresearchgate.netuc.pt The interplay between enthalpy and entropy can also lead to enthalpy-entropy compensation effects. researchgate.netnih.gov
Here is an illustrative example of thermodynamic data from a hypothetical study (actual values vary depending on the guest and conditions):
| Guest Molecule | Temperature (°C) | Ka (M-1) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Guest A | 25 | 500 | -15.4 | -20.1 | -15.8 |
| Guest B | 25 | 1500 | -18.3 | -5.2 | 43.9 |
Note: This table presents hypothetical data for illustrative purposes only and does not represent specific experimental results.
Illustrative Thermodynamic Data Table
| Guest Molecule | Temperature (°C) | Ka (M-1) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Guest A | 25 | 500 | -15.4 | -20.1 | -15.8 |
| Guest B | 25 | 1500 | -18.3 | -5.2 | 43.9 |
Mechanistic and Kinetic Investigations of Alphthis compound Inclusion Processes
Mechanistic and kinetic studies explore the pathway and rate at which α-CD inclusion complexes form and dissociate. These investigations provide insights into the dynamic nature of the host-guest interaction.
Kinetic studies can involve techniques that monitor the change in concentration of the host, guest, or complex over time. Methods such as stopped-flow spectroscopy, NMR, and chromatographic techniques can be used to determine the rates of association and dissociation. researchgate.netnih.govresearchgate.net
The kinetics of α-CD complexation can be influenced by factors such as the size and shape of the guest, the flexibility of the α-CD ring, and the solvent environment. For example, studies have investigated the release kinetics of guest molecules from α-CD complexes under different conditions, such as varying temperature and humidity. researchgate.net The threading of a guest molecule into the α-CD cavity and the subsequent rearrangement of water molecules and the cyclodextrin (B1172386) structure are key steps in the inclusion process. nih.govmdpi.comnih.gov
Research findings indicate that the kinetics of α-CD complexation can be relatively slow in some cases, potentially associated with activation energies for both association and dissociation, particularly when the guest molecule has features that hinder its entry or exit from the cavity. researchgate.net Studies using techniques like ultrasonic measurements have proposed multi-step mechanisms for the formation of cyclodextrin inclusion complexes. pan.pl
Understanding the kinetics of complex formation and dissociation is essential for applications where the rate of guest release or binding is critical, such as in controlled drug delivery or chemical sensing.
Investigating the Molecular Recognition Specificity of the Alphthis compound Cavity
The molecular recognition specificity of alphthis compound (-CD) is intrinsically linked to the unique structural characteristics of its hydrophobic cavity and the interplay of various non-covalent interactions with potential guest molecules. -CD is a cyclic oligosaccharide composed of six -D-glucopyranose units linked by -1,4-glycosidic bonds, forming a truncated cone structure. mdpi.comuni-wuppertal.debiosynth.commdpi.com The exterior surface of the torus is hydrophilic due to the presence of hydroxyl groups, while the interior cavity is predominantly hydrophobic, lined by the glycosidic oxygen bridges and C-H bonds. mdpi.combiosynth.commdpi.com
The dimensions of the -CD cavity are critical determinants of its molecular recognition capabilities. The cavity has a reported depth of approximately 0.79 nm (7.9 Å) and an internal diameter ranging from 0.47 to 0.53 nm (4.7 to 5.3 Å). mdpi.comuni-wuppertal.debiosynth.com This relatively small cavity size compared to beta- (-CD) and gamma-cyclodextrins (-CD) dictates that -CD preferentially accommodates smaller guest molecules or specific moieties of larger molecules that can fit within its confines. biosynth.comsigmaaldrich.com
Molecular recognition within the -CD cavity is primarily driven by the favorable displacement of high-energy water molecules from the hydrophobic cavity by a less polar guest molecule, coupled with van der Waals interactions and hydrophobic effects between the guest and the cavity walls. sigmaaldrich.comuni-wuppertal.de Other non-covalent forces, such as hydrogen bonding and electrostatic interactions, particularly with the hydroxyl groups at the rims of the cyclodextrin, can also contribute to the binding affinity and specificity. uni-wuppertal.decdnsciencepub.com
Detailed research findings highlight the selective binding behavior of -CD towards various guest molecules. Studies investigating the interaction of -CD with nucleic acid bases and their derivatives revealed selective complexation with uracil, cytosine, and caffeine, while adenine (B156593) and thymine (B56734) showed less interaction. researchgate.net This selectivity is influenced by the structural compatibility between the guest molecule and the -CD cavity, as well as the solvation of the reactants. researchgate.net
The molecular recognition of -CD towards chiral amino acids has also been explored. Using methyl orange as a molecular probe, spectrophotometry studies demonstrated that the recognition ability is dependent on the inclusion formation constants. nih.gov The order of recognition for aromatic amino acids was found to be DL-tryptophan > L-tryptophan > L-phenylalanine > L-tyrosine DL-beta-3,4-dihydroxy-phenylalanine. For aliphatic amino acids, the order was L-iso-leucine > L-leucine L-methionine DL-methionine > D-leucine. nih.gov This indicates that both the size/shape and the chirality of the guest molecule play a role in the binding specificity.
Thermodynamic studies provide further insights into the driving forces behind -CD complexation. The inclusion process is often found to be exothermic and enthalpy-driven, accompanied by a negative or minor positive entropic contribution. mdpi.comresearchgate.netnih.govnih.gov This suggests that favorable interactions (enthalpy) within the cavity are key, while the ordering of molecules upon complex formation can lead to a decrease or slight increase in entropy. mdpi.comnih.gov
Conductometric methods have been employed to study the complexation of -CD with sodium salts of phenolic acid derivatives, such as trans-4-hydroxycinnamic acid, trans-3,4-dihydroxycinnamic acid, trans-4-hydroxy-3-methoxycinnamic acid, and trans-3-phenylacrylic acid. nih.gov These studies determined complexation constants () and thermodynamic parameters (, , and ), confirming the spontaneous and exothermic nature of the inclusion process for these guests. nih.gov
The binding affinity of -CD can also be influenced by the conformational state of the guest molecule. For instance, studies with azobenzene (B91143), a photoswitchable molecule, showed a significant difference in binding affinity between its trans and cis isomers with -CD. The association constant () for the -CD/trans-azobenzene pair was estimated to be around 2000 M, while the value for the complexation with the cis-form was found to be much lower, around 35 M. nih.gov This highlights the cavity's sensitivity to the shape and size changes of the guest.
Experimental techniques such as NMR spectroscopy, ITC, UV-Vis absorption, and voltammetry are commonly used to characterize -CD inclusion complexes and quantify binding parameters. cdnsciencepub.comnih.govnih.govnih.govmdpi.combeilstein-journals.orgresearchgate.netosti.gov These methods allow for the determination of stoichiometry (often 1:1 for -CD with appropriately sized guests), binding constants, and thermodynamic values, providing a detailed picture of the molecular recognition process. mdpi.comcdnsciencepub.combeilstein-journals.orgresearchgate.netnih.gov
The following table summarizes some representative binding data for -CD with various guest molecules, illustrating the range of affinities and thermodynamic contributions observed in different studies.
| Guest Molecule | Method | Temperature (°C) | Binding Constant ($K$ or $K_a$, M$^{-1}$) | $\Delta G^\circ$ (kcal/mol) | $\Delta H^\circ$ (kcal/mol) | $\Delta S^\circ$ (cal/mol·K) | Citation |
|---|---|---|---|---|---|---|---|
| Uracil | Calorimetry | 25 | - | - | - | - | researchgate.net |
| Cytosine | Calorimetry | 25 | - | - | - | - | researchgate.net |
| Caffeine | Calorimetry | 25 | - | - | - | - | researchgate.net |
| Nalidixic acid | Voltammetry | - | 10$^{2.60}$ ($\approx$ 398) | -3.54 | - | - | cdnsciencepub.com |
| DL-tryptophan | Spectrophotometry | - | High (relative) | - | Negative | Negative or minor positive | nih.gov |
| L-tryptophan | Spectrophotometry | - | Moderate (relative) | - | Negative | Negative or minor positive | nih.gov |
| L-phenylalanine | Spectrophotometry | - | Lower (relative) | - | Negative | Negative or minor positive | nih.gov |
| trans-Azobenzene | 1H-NMR | - | $\approx$ 2000 | - | - | - | nih.gov |
| cis-Azobenzene | 1H-NMR | - | $\approx$ 35 | - | - | - | nih.gov |
| Sodium trans-cinnamate | Conductometry | 15 | 128.8 | -2.86 | - | - | nih.gov |
| Sodium trans-cinnamate | Conductometry | 25 | 94.5 | -2.70 | - | - | nih.gov |
| Sodium trans-cinnamate | Conductometry | 35 | 68.3 | -2.53 | - | - | nih.gov |
| Sodium trans-4-hydroxycinnamate | Conductometry | 25 | 173.1 | -3.05 | - | - | nih.gov |
| Sodium trans-3,4-dihydroxycinnamate | Conductometry | 25 | 130.2 | -2.87 | - | - | nih.gov |
| Sodium trans-4-hydroxy-3-methoxycinnamate | Conductometry | 25 | 150.6 | -2.96 | - | - | nih.gov |
| N2O | Solid-gas sorption | - | - | - | - | - | mdpi.com |
Note: Relative binding affinities are indicated where quantitative constants were not explicitly provided in the source snippet. Thermodynamic parameters are listed where available.
Sophisticated Analytical and Spectroscopic Characterization of Alpha Cyclodextrin Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Alpha-Cyclodextrin (B1665218) and Its Complexes
NMR spectroscopy is a powerful tool for the structural elucidation of α-CD and its inclusion complexes in solution. nih.govnih.govoatext.com It provides detailed information about the environment of individual atoms and their interactions, which is essential for confirming complex formation and determining the stoichiometry and spatial arrangement of host and guest molecules. nih.govnih.govresearchgate.net
One-Dimensional and Two-Dimensional NMR Techniques in Probing Alphthis compound Inclusion Phenomena
One-dimensional (1D) 1H NMR spectroscopy is frequently used to investigate the formation of α-CD inclusion complexes. Changes in the chemical shifts of α-CD protons, particularly those located within or at the edge of the cavity (H-3, H-5, and H-6), upon the addition of a guest molecule are indicative of inclusion. nih.govresearchgate.net Upfield or downfield shifts of these protons suggest that the guest molecule is located within the hydrophobic cavity, influencing the magnetic environment of the α-CD protons. nih.govresearchgate.net
Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for confirming the spatial proximity between host and guest molecules within the inclusion complex. tottori-u.ac.jpnih.govnih.govmdpi.com Cross-peaks observed between protons of the α-CD cavity and protons of the guest molecule in ROESY or NOESY spectra provide direct evidence of the guest's inclusion within the cavity. nih.govnih.govmdpi.com These experiments can also help to elucidate the orientation and depth of penetration of the guest molecule inside the α-CD cavity. nih.govnih.gov
For instance, 2D NMR methods, specifically ROESY experiments, have been used to confirm the inclusion of guest molecules inside the α-CD cavity and propose detailed spatial configurations for inclusion complexes, such as those formed between 2α-cyclodextrin and aliphatic monofunctional molecules like 1-octanethiol, 1-octylamine, and 1-nonanoic acid. nih.gov
Chemical Shift Perturbation Analysis and Conformational Studies of Alphthis compound Complexes
Chemical shift perturbation (CSP) analysis involves monitoring the changes in the chemical shifts of host (α-CD) and guest nuclei upon complex formation. These perturbations provide insights into the specific interactions occurring between the host and guest molecules and can help map the binding interface. rsc.org Significant changes in the chemical shifts of the internal protons (H-3 and H-5) of α-CD are typically observed upon guest encapsulation, reflecting the altered electronic environment due to the presence of the guest within the cavity. nih.gov
NMR can also be used to study the conformation and dynamics of α-CD and its complexes. Studies using techniques like relaxation dispersion can reveal dynamic processes, such as the "breathing" motion of the macrocycle. nih.gov Solid-state NMR, including CP/MAS NMR, has been applied to study crystalline and amorphous α-CD inclusion complexes, providing information on changes in crystallinity and chemical shifts that confirm the inclusion process. nih.govresearchgate.net Solid-state 13C NMR chemical shifts, particularly for C1 and C4 carbons, can be indicative of the conformational breadth around the α-CD macrocycle. nih.gov
For example, 1H NMR studies have shown that the addition of moringin (B1218149) to α-CD leads to upfield and downfield chemical shift variations on H3 and H5 protons, consistent with the formation of an inclusion complex. nih.gov The average association constant for the α-CD/moringin complex was determined to be 1300 M⁻¹ at 300 K based on chemical shift changes of moringin protons. nih.gov
Here is a sample table illustrating typical 1H NMR chemical shift changes observed for α-CD protons upon complexation:
| α-CD Proton | Chemical Shift (Pure α-CD, ppm) | Chemical Shift (Complexed α-CD, ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| H-1 | ~4.8-5.0 | Slightly shifted | Small |
| H-2 | ~3.4-3.6 | Slightly shifted | Small |
| H-3 | ~3.7-4.0 | Significant shift (upfield or downfield) | Large |
| H-4 | ~3.4-3.6 | Slightly shifted | Small |
| H-5 | ~3.7-4.0 | Significant shift (upfield or downfield) | Large |
| H-6 | ~3.6-3.9 | Shifted | Moderate |
Note: Specific chemical shift values and perturbations are highly dependent on the guest molecule and experimental conditions.
Vibrational Spectroscopies: Fourier Transform Infrared (FTIR) and Raman Spectroscopy in Alphthis compound Research
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are valuable for characterizing α-CD and its inclusion complexes, particularly in the solid state. mdpi.combeilstein-journals.orgnih.govnih.govubbcluj.ro These methods probe the vibrational modes of molecules, and changes in peak positions, intensities, and shapes upon complex formation can indicate host-guest interactions and structural modifications. mdpi.comnih.govnih.gov
FTIR spectroscopy can reveal changes in the characteristic vibrational bands of both α-CD and the guest molecule upon inclusion. Shifts or alterations in bands corresponding to O-H stretching vibrations of α-CD, or functional groups of the guest molecule, can provide evidence of complex formation and the types of interactions involved, such as hydrogen bonding. nih.govnih.gov
Raman spectroscopy complements FTIR, often providing information about different vibrational modes. Changes in the Raman spectra of the guest molecule, particularly those related to bonds that are likely to interact with the α-CD cavity, can indicate inclusion. beilstein-journals.orgnih.govnih.gov Low-frequency Raman spectroscopy can be particularly useful for analyzing solid-state inclusion complexes, revealing differences not always apparent in conventional Raman spectra. researchgate.net
For example, studies on R(+)-α-lipoic acid (RALA) complexes with cyclodextrins, including α-CD, used FT-IR and Raman analyses to elucidate the complex structures. nih.govnih.gov The FT-IR results showed shifts in the C=O stretching vibration of RALA upon complexation, while Raman spectra showed significant weakening or disappearance of S-S and C-S stretching vibrations of RALA, indicating host-guest interactions. nih.govnih.gov In another study, FTIR-ATR and Raman experiments demonstrated that the region of C=C bond vibrations of the guest molecule pemetrexed (B1662193) was an excellent indicator of complex formation with cyclodextrins, including α-CD. beilstein-journals.org Slight shifting in these bands for the α-CD/pemetrexed complex suggested the guest molecules were located outside the α-CD structures. beilstein-journals.org
X-ray Diffraction and Crystallography for Solid-State Analysis of Alphthis compound and Its Inclusion Compounds
X-ray diffraction (XRD) and crystallography are essential techniques for determining the solid-state structure of α-CD and its inclusion compounds. mdpi.comoatext.comubbcluj.roresearchgate.netuni-goettingen.de Powder X-ray diffraction (PXRD) patterns of inclusion complexes often differ significantly from those of the physical mixture of the host and guest, providing evidence of complex formation and changes in the crystalline structure. researchgate.netmdpi.comubbcluj.ro
Single-crystal X-ray diffraction can provide detailed atomic-resolution structures of α-CD inclusion complexes, revealing the precise arrangement of the guest molecule within the α-CD cavity and the packing of the complexes in the crystal lattice. researchgate.netuni-goettingen.de This information is crucial for understanding the nature of host-guest interactions and the stoichiometry of the complex in the solid state. researchgate.net α-CD inclusion compounds can crystallize in different packing arrangements, such as channel or cage structures, depending on the guest molecule and crystallization conditions. researchgate.net
Studies using X-ray crystallography have revealed that α-CD can form inclusion complexes with a 2:1 host-guest stoichiometry, where two α-CD molecules encapsulate one guest molecule. nih.govresearchgate.net For example, the crystal structures of α-cyclodextrin complexes with (R)- and (S)-camphor enantiomers revealed that one guest molecule is accommodated inside the cavity formed by a head-to-head α-cyclodextrin dimer. researchgate.net PXRD analysis has also been used to confirm the inclusion process of alkylthiols into α-cyclodextrin molecules, showing a basic host structure similar to typical channel-type cyclodextrin (B1172386) inclusion compounds. researchgate.net
Calorimetric Techniques for Investigating Alphthis compound Complexation Thermodynamics
Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), are widely used to study the thermodynamics of α-CD complexation. oatext.comubbcluj.roresearchgate.netnih.govresearchgate.netscilit.commdpi.com ITC directly measures the heat evolved or absorbed during the binding process, allowing for the determination of key thermodynamic parameters such as the association constant (K), enthalpy change (ΔH), and stoichiometry of the complex. nih.govscilit.commdpi.com From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing insights into the driving forces behind complex formation. scilit.commdpi.com
DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to investigate the thermal stability of α-CD and its complexes and to detect changes in melting point or glass transition temperature upon complexation, which can indicate the formation of a new solid phase. mdpi.comubbcluj.romdpi.com
Calorimetric titrations have been performed to study the complex formation between α-cyclodextrin and various guest molecules, including ionic surfactants and alkylamines. nih.govresearchgate.net These studies have provided valuable thermodynamic data, revealing the influence of guest structure and experimental conditions on the stability and nature of the complexes formed. nih.govresearchgate.net For instance, ITC studies on the interaction of α-CD with ionic surfactants have allowed for the estimation of thermodynamically consistent temperature dependence of the equilibrium constant, enthalpy, and heat capacity for the sequential formation of 1:1 and 2:1 α-CD-surfactant inclusion complexes. nih.gov
Here is an example of how thermodynamic data from ITC can be presented:
| Guest Molecule | Stoichiometry (α-CD:Guest) | Association Constant (K, M⁻¹) | Enthalpy Change (ΔH, kJ/mol) | Entropy Change (ΔS, J/mol·K) | Gibbs Free Energy Change (ΔG, kJ/mol) |
| Guest A | 1:1 | Value 1 | Value 2 | Value 3 | Value 4 |
| Guest B | 2:1 | Value 5 | Value 6 | Value 7 | Value 8 |
Note: The values in this table are illustrative and would be experimentally determined for specific guest molecules.
Chromatographic and Electrophoretic Methods for Alphthis compound Analysis and Separation
Chromatographic and electrophoretic methods are widely used for the analysis, separation, and purification of α-CD and its derivatives, as well as for studying their interactions with guest molecules. chromatographyonline.comchromatographyonline.comoatext.commdpi.comresearchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) can be employed.
In chromatography, α-CD or its modified forms can be used as stationary phases or mobile phase additives to separate various compounds based on their ability to form inclusion complexes. This is particularly useful for the separation of isomers and enantiomers, as the differential interactions with the chiral α-CD cavity can lead to differential retention times. chromatographyonline.comchromatographyonline.com
Capillary electrophoresis is another powerful technique where α-CD can be added to the running buffer as a chiral selector for the separation of enantiomers. chromatographyonline.comchromatographyonline.commdpi.comnih.govspringernature.com The differing interactions between the enantiomers and the α-CD result in different electrophoretic mobilities, leading to their separation. chromatographyonline.comchromatographyonline.com α-CD has also been used in CE for non-chiral separations of closely related compounds. chromatographyonline.comchromatographyonline.com
For example, α-cyclodextrin has been added to the running buffer in capillary electrophoresis to achieve the separation of isomers, such as [iBMIM]+ and [BMIM]+ ionic liquid cations. mdpi.com Hydroxypropyl-alphthis compound has been tested as a chiral solvating agent in capillary electrophoresis for the enantioseparation of various racemic drugs, successfully resolving a significant number of them. nih.gov
Surface-Sensitive Techniques for Characterizing Alphthis compound Assemblies
Surface-sensitive techniques play a crucial role in the comprehensive characterization of alphthis compound (α-CD) systems, particularly when examining their behavior at interfaces or in the form of thin films and assemblies. These techniques provide valuable insights into surface morphology, composition, and interactions, complementing bulk characterization methods.
Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of α-CD assemblies at the nanoscale. AFM analysis has been used to study the surface of α-CD-based composite films, revealing differences in smoothness compared to films without α-CD. For instance, an α-CD/ODA-PHA film showed a smoother surface than an ODA-PHA film, which was attributed to a layer of α-CD composited on the rougher ODA-PHA surface mdpi.com. AFM has also been employed to image self-assembled nanotubes formed by native α-CD at the water/air interface, showing that these films consist of self-assembled nanotubes composed of cyclodextrin dimers (α-CD2) and α-CD2-SDS1 complexes nih.gov. Furthermore, AFM images of inclusion complexes formed between α-CD and a polyurethane spun-cast onto silicon substrates have revealed ordered domains with heights corresponding to the presence of tetra- and higher-order α-CD channels, indicating nanoscale thin film ordering acs.org. AFM is also used to evaluate the morphology of inclusion complex crystals, providing information on their approximate size and shape, such as the micrometric dimensions observed for meloxicam/α-CD complexes researchgate.net.
Surface Plasmon Resonance (SPR) is a technique sensitive to changes in refractive index near a metal surface, making it suitable for studying molecular interactions and adsorption events on surfaces modified with cyclodextrins. SPR has been utilized to determine apparent stability constants for the non-covalent interactions of cyclodextrin hosts, including α-CD, with small organic guests immobilized on gold surfaces researchgate.net. This demonstrates the applicability of SPR for studying host-guest interactions involving small molecules like cyclodextrins researchgate.net. SPR measurements have also confirmed the successful conjugation reactions and capture of guest molecules, such as EE2, by cyclodextrin-modified cellulose, providing online detection capabilities acs.org. While some studies focus on β-CD, the principle applies to α-CD for studying interactions at modified surfaces rsc.orgacs.org.
Quartz Crystal Microbalance (QCM) is another mass-sensitive technique used to monitor the adsorption of molecules onto a surface by measuring changes in the resonant frequency of a piezoelectric crystal. QCM, often combined with dissipation monitoring (QCM-D), can provide information about the mass and viscoelastic properties of adsorbed layers. Cyclodextrin films, including α-CD films, on QCM devices have been used as sensors for detecting odorant molecules in the gaseous phase. researchgate.net. The decrease in frequency observed upon exposure to odorant molecules indicates their capture by the CD films, demonstrating the potential for these modified surfaces in sensing applications researchgate.net. QCM is particularly useful for monitoring stereospecific interactions at the solid-gas interface when using cyclodextrin derivatives as chiral receptors nih.gov.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive elemental analysis technique that provides information about the chemical composition and elemental state of the outermost layers of a material. XPS has been used to confirm the presence of cyclodextrin polymers on the surface of modified nanofibers, elucidating the surface composition after modification processes nih.gov. In the study of gold nanoparticles conjugated with α-CD-octylamine inclusion compounds, XPS spectroscopy was employed to determine the interaction between the functional group of the guest molecule and the surface of the metal nanoparticle, analyzing the nitrogen 1s band of octylamine (B49996) mdpi.com. XPS is also used to characterize modified surfaces in biosensor development, confirming the successful grafting of functional groups and the presence of polymers like polypropylene (B1209903) glycol on carbon or gold surfaces intended for cyclodextrin immobilization nih.gov.
These surface-sensitive techniques, including AFM, SPR, QCM, and XPS, provide complementary information crucial for understanding the surface properties, assembly, and interaction mechanisms of alphthis compound systems in various applications, from composite materials and films to sensing platforms and inclusion complexes at interfaces.
| Technique | Information Provided | Application to Alphthis compound Systems | Relevant Findings |
| Atomic Force Microscopy (AFM) | Surface morphology, topography, nanoscale structure | Characterization of films, self-assembled structures, inclusion complex morphology | Revealed smoother surfaces for α-CD composites mdpi.com, visualized self-assembled nanotubes nih.gov, showed ordered domains in inclusion complexes acs.org, evaluated crystal morphology researchgate.net. |
| Surface Plasmon Resonance (SPR) | Molecular interactions, adsorption events, binding kinetics | Studying host-guest interactions on modified surfaces, confirming conjugation and capture | Determined stability constants for α-CD interactions with immobilized guests researchgate.net, confirmed capture by CD-modified surfaces acs.org. |
| Quartz Crystal Microbalance (QCM) | Adsorbed mass, viscoelastic properties of films | Sensing applications, monitoring adsorption at interfaces | Used CD films as sensors for odorant molecules researchgate.net, monitored stereospecific interactions nih.gov. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical state | Confirming surface modification, analyzing interactions at interfaces | Confirmed presence of CD polymers on nanofibers nih.gov, analyzed interactions in conjugated systems mdpi.com, characterized modified surfaces for biosensors nih.gov. |
Computational and Theoretical Modeling Approaches for Alpha Cyclodextrin Systems
Quantum Chemical Calculations Applied to Alpha-Cyclodextrin (B1665218) Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the molecular and electronic structure of α-CD. These methods can characterize the stabilization interactions within the α-CD molecule, such as hydrogen bonding and hyperconjugation effects. Studies have utilized methods like "Atom in molecules" (AIM), "Natural Bond Orbital" (NBO), and energy decomposition analysis (CECA) to analyze electron density and quantify the strength of interactions between hydroxyl groups in α-CD. mdpi.com While bond critical points (BCP) of intra-unit hydrogen bonds may be absent in cyclodextrins, similar to simpler molecules like ethylene (B1197577) glycol and α-D-glucopyranose, CECA analysis can reveal the existence of exchange interactions indicative of hydrogen bonding. mdpi.com
Quantum chemical methods are also applied to model the electronic structure and interaction energies of α-CD inclusion complexes. mdpi.com These calculations can predict binding energies, charge distribution, and molecular orbitals, offering a deeper understanding of the forces governing the complexation process, including hydrogen bonding patterns, van der Waals interactions, and dipole-dipole interactions. mdpi.com For instance, DFT calculations have been used to study the intrinsic properties of α-CD complexes with benzoate (B1203000) derivatives in the gas phase, suggesting that hydrogen bonding is a primary host-guest interaction. acs.org The choice of DFT method, including the functional, basis set, solvation scheme, and dispersion correction, is crucial for obtaining results that align with experimental data, although the flexibility and dynamics of CD complexes can still lead to differences. mdpi.com Semiempirical methods like PM3 have also been used for their lower computational cost in searching for minimum-energy geometries of CD complexes. acs.org
Comprehensive investigations of the potential energy surface (PES) for the α-CD molecule have been carried out using ab initio Hartree-Fock (HF) and DFT methods with various basis sets. acs.org These studies aim to identify true minima on the PES and evaluate thermodynamic quantities and solvent effects. acs.org
Molecular Dynamics Simulations for Probing Alphthis compound Host-Guest Interactions and Dynamics in Solvation
Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of α-CD and its host-guest complexes in solution, providing insights into host-guest interactions and dynamics over time. These simulations allow researchers to observe the flexibility of the cyclodextrin (B1172386) ring and the movement and orientation of guest molecules within the cavity. MD simulations can investigate the stability of inclusion complexes and the mobility of encapsulated guests in water. mdpi.com
For instance, MD simulations have been used to study the complexation of 5-fluorouracil (B62378) with β-cyclodextrin, revealing stable interaction geometries and providing insights into the drug's mobility within the cavity, suggesting potential release mechanisms. mdpi.com While this example focuses on β-CD, the principles and methodologies are applicable to α-CD systems. MD simulations can also be used to analyze the influence of solvent on complex formation and stability. mdpi.com
MD simulations are often used in conjunction with other computational methods. For example, the best ligand conformation obtained from molecular docking can serve as a starting point for MD simulations to study the complexation process and dynamics in a solvent environment. chemmethod.com Explicit solvent models are commonly used in MD simulations to account for the interactions between the host-guest complex and the surrounding solvent molecules. scispace.com
Molecular Docking Studies for Predicting Alphthis compound Complexation Geometries and Energetics
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) and affinity between a host molecule, such as α-CD, and a guest molecule. This method searches for geometrically and energetically favorable ways a guest can fit into the host's cavity. nih.gov Molecular docking studies are extensively used to predict the bound conformations of cyclodextrins with various drug molecules and other guests. nih.gov
Docking results can reveal the structural orientation of the guest inside the α-CD cavity and the lowest energy structures of the inclusion complexes. nih.gov These studies help in understanding the intermolecular interactions, such as hydrogen bond formation and hydrophobic effects, that drive complexation. researchgate.net For example, molecular docking has been used to study the inclusion complex of umbelliferone (B1683723) with α-CD, showing that the aromatic part of umbelliferone preferred insertion into the cavity, which correlated with experimental NMR data. nih.gov
Molecular docking can also be used to determine the energetic profiles of host-guest complexes. researchgate.net The binding energy calculated from docking studies provides an estimate of the stability of the complex. chemmethod.com Different docking algorithms and scoring functions exist, and their performance can be assessed by comparing predicted binding constants or energies with experimental values. researchgate.net Studies have shown that molecular docking can be a robust methodology for investigating the inclusion of various molecules within cyclodextrins. researchgate.net
Molecular docking has been applied to study complexes of α-CD with various guests, including mono- or 1,4-disubstituted benzenes, to predict lowest energy geometries and estimate binding free energy using empirical functions. researchgate.net It has also been used to analyze the complexation of dopamine (B1211576) and levodopa (B1675098) derivatives with an α-CD dimer, determining energetic profiles, hydrogen bond formation, and hydrophobic effects. researchgate.nettandfonline.com
Comparative Analysis of Theoretical Solvent Models in Alphthis compound Complexation Studies
The choice of solvent model significantly impacts the results of theoretical calculations, particularly when studying inclusion complexes in solution. Both implicit and explicit solvent models are used in computational studies of α-CD systems. Implicit solvent models represent the solvent as a continuous dielectric medium, while explicit solvent models include individual solvent molecules in the simulation.
Studies have evaluated the influence of various implicit solvent models on the structural and thermodynamic properties of cyclodextrin complexes. mdpi.comresearchgate.netdntb.gov.ua For example, the polarizable continuum model (PCM), conductor-like polarizable continuum model (CPCM), solvation model based on density (SMD), and Onsager model have been compared for their performance in describing the complexation of dacarbazine (B1669748) with α-CD, HP-β-CD, and HE-β-CD. mdpi.comresearchgate.netdntb.gov.ua These studies have shown that while the choice of solvent model may have a minor impact on structural properties, it can significantly affect thermodynamic parameters such as enthalpy, Gibbs free energy, and solvation free energy. mdpi.comresearchgate.netdntb.gov.ua The SMD model has been reported to show good agreement with experimental data for the Gibbs free energy of solvation in some cases. mdpi.comresearchgate.netdntb.gov.ua
Explicit solvent models, often used in MD simulations, provide a more detailed representation of solvent-solute interactions, including hydrogen bonding and van der Waals forces. scispace.com However, they are computationally more expensive than implicit models. The post-processing of explicit solvent MD simulations can also allow for the evaluation of dispersion interactions between the solute and nearby solvent molecules. scispace.com
Comparing theoretical results obtained with different solvent models to experimental data is crucial for validating the computational approaches and understanding the role of solvation in α-CD complexation. acs.orgmdpi.comresearchgate.netdntb.gov.ua
Theoretical Insights into the Formation and Properties of Specific Polyiodide Inclusion Complexes within Alphthis compound
Theoretical studies have provided valuable insights into the formation and properties of polyiodide inclusion complexes within α-CD, particularly in the context of the blue color formation in the iodine-starch reaction. The α-CD-iodine complex serves as a model system for the blue amylose-iodine complex. nih.govresearchgate.netacs.org
Quantum chemistry methods have been used to construct molecular models of these complexes. For example, a model consisting of an I₅⁻ ion, two α-CD molecules, and a lithium cation (I₅⁻/Li⁺/2α-CD) has been employed as a basic unit to build structural models of polyiodide ions (I₅⁻)n within α-CD channels. nih.govresearchgate.netacs.org These models are often based on initial structures obtained from X-ray crystallography studies of α-CD-iodine complexes. nih.govresearchgate.netacs.org
Geometry optimization of these structural models is performed using methods like quantum mechanics/molecular mechanics (QM/MM) calculations, where the polyiodide chain is treated with QM methods and the α-CD molecules with MM methods. nih.govresearchgate.netacs.org Time-dependent density functional theory (TD-DFT) is then used to calculate the electronic absorption spectra of the resulting model structures. nih.govresearchgate.netacs.org
These theoretical studies suggest that the I₅⁻ ion acts as a basic unit responsible for coloration in the visible region, and the visible color originates from electronic transitions within the I₅⁻ molecule. nih.govresearchgate.netacs.org Charge transfer between the polyiodide ion and α-CD or coexisting counterions is not found to be involved in the color formation. nih.govresearchgate.netacs.org The delocalization of electronic transitions in (I₅⁻)n chains accounts for the observation that the color becomes bluer with increasing polyiodide chain length. nih.govresearchgate.netacs.org Comparisons between calculated and experimental absorption spectra suggest that (I₅⁻)₄ polyiodide ions tend to be populated dominantly in the α-CD-iodine complex under aqueous conditions. nih.govresearchgate.netacs.org
Theoretical studies also examine intermolecular interactions within these complexes, including hydrogen bonding and van der Waals forces. The stability of α-CD complexes with iodine compared to β- and γ-CD has been noted, and the complexation mechanism is understood to involve the inclusion of I⁻ and I₃⁻ ions into the α-CD cavity. researchgate.net
Alpha Cyclodextrin in Supramolecular Chemistry and Advanced Functional Materials Research
Alpha-Cyclodextrin (B1665218) as a Core Component in Mechanically Interlocked Molecular Architectures
Mechanically interlocked molecular architectures (MIMs), such as rotaxanes and catenanes, are molecules where components are linked mechanically rather than by covalent bonds. wikipedia.orgnaturalspublishing.com Alphthis compound's ability to thread onto linear molecules makes it a key component in the construction of these fascinating structures. wikipedia.orgacs.org
Synthetic Strategies and Characterization of Alphthis compound-Based Rotaxanes and Catenanes
The synthesis of α-cyclodextrin-based rotaxanes typically involves threading a linear molecule through the α-CD cavity, followed by the addition of bulky end groups (stoppers) that prevent the α-CD from dethreading. wikipedia.orgnaturalspublishing.com This "capping" method is a common strategy. wikipedia.org Another approach is the "slipping" method, which relies on the temporary distortion of the macrocycle or the linear component to allow threading, often at elevated temperatures. wikipedia.orgcdnsciencepub.com "Clipping" involves forming the macrocycle around the linear component. wikipedia.org
Characterization of these mechanically interlocked molecules heavily relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR (such as ROESY and COSY), is crucial for confirming the threaded structure and understanding the interactions between the components. acs.orgcdnsciencepub.comresearchgate.nettandfonline.com Electrospray Ionization Mass Spectrometry (ESI-MS) provides evidence for the molecular weight of the interlocked species. acs.orgcdnsciencepub.comnih.gov Other techniques like powder X-ray diffraction, Fourier Transform Infrared (FTIR) spectroscopy, UV-Vis spectrophotometry, and Scanning Electron Microscopy (SEM) are also employed to further characterize the solid-state structure and morphology. researchgate.nettandfonline.com
Research has demonstrated the synthesis of α-cyclodextrin-based acs.orgrotaxanes with various linear components, including those with paramagnetic properties or π-conjugated systems. acs.orgresearchgate.nettandfonline.comnih.gov For instance, a paramagnetic acs.orgrotaxane was synthesized using an alkyl chain flanked by TEMPO groups as the axle and α-CD as the ring, characterized extensively by ESI-MS, NMR, and ESR spectroscopy. acs.orgnih.gov Another study reported the synthesis and characterization of a acs.orgrotaxane containing a diazobenzene unit within a π-conjugated linear dumbbell, utilizing techniques like NMR, powder X-ray diffraction, and UV-Vis spectrophotometry. researchgate.nettandfonline.com
The synthesis of cyclodextrin-based catenanes, which consist of interlocked rings, can also be achieved through methods involving the threading capabilities of cyclodextrins. Early syntheses of cyclodextrin-based catenanes date back several decades, often involving the formation of inclusion complexes followed by ring-closing reactions. cyclodextrinnews.com More recent work has explored one-pot synthesis routes for cyclodextrin-based radial polycatenanes with multiple cyclic components attached to a polymer core. cyclodextrinnews.com
Self-Assembly and Properties of Alphthis compound-Polymer Pseudorotaxane Hydrogels
Alphthis compound readily forms inclusion complexes with various polymers, particularly polyethylene (B3416737) glycol (PEG), leading to the formation of pseudorotaxanes. nih.govmdpi.comnih.govresearchgate.netrsc.org These pseudorotaxanes can further self-assemble through noncovalent interactions, such as hydrogen bonding between adjacent α-CD molecules, to form supramolecular hydrogels. mdpi.comnih.govresearchgate.netrsc.org This self-assembly process can be influenced by factors such as polymer chain length and concentration. mdpi.comresearchgate.net
The formation of these hydrogels typically involves two main stages: the threading of the polymer chain into the α-CD cavity to form polypseudorotaxanes, followed by the aggregation of these polypseudorotaxanes through hydrogen bonding between α-CD units, creating a physically crosslinked network. mdpi.com
These α-cyclodextrin-polymer pseudorotaxane hydrogels exhibit attractive properties, including biocompatibility, thixotropy, and reversible stimuli-responsiveness. mdpi.comnih.govresearchgate.net The dynamic nature of the noncovalent crosslinks provides flexibility and enables the creation of "smart" hydrogels. mdpi.comnih.gov The self-assembly behavior and resulting properties can be tailored by adjusting parameters such as the molar mass and hydrophilicity/hydrophobicity ratio of the polymers used. mdpi.com
Research has investigated the self-assembly behavior based on PEG chain length. For PEG with lower molar mass (400–1000 g/mol ), α-CDs can cover the entire chains, leading to the growth of crystalline domains. mdpi.comresearchgate.net With higher molar mass PEG (2–4.6 kg/mol ), the ends may not be fully threaded, resulting in isolated crystalline domains. mdpi.comresearchgate.net
These hydrogels have shown promise in various applications, including drug delivery. mdpi.comnih.gov For example, doxorubicin-loaded hydrogels based on α-CD and PEG have demonstrated good biocompatibility and effective tumor growth inhibition in in vivo studies. mdpi.com
Engineering Ordered Nanostructures from Alphthis compound Building Blocks
The molecular structure of α-cyclodextrin and its ability to form inclusion complexes facilitate the engineering of various ordered nanostructures. These structures leverage the self-assembly capabilities of α-CD and its complexes.
Synthesis and Assembly Mechanisms of Alphthis compound Nanotubes
Alphthis compound molecules can self-assemble into nanotubular structures. This assembly is often driven by the formation of inclusion complexes with specific guest molecules and subsequent interactions between the α-CD units. researchgate.netpnas.org The precise assembly mechanisms can vary depending on the conditions and the nature of the guest molecule.
One mechanism involves the self-assembly of α-CD dimers or α-CD-guest complexes into nanotubes, particularly at interfaces like the water/air interface. researchgate.net Studies have shown that α-CD aggregates formed in bulk solution can adsorb to the water/air interface and assemble into nanotube films. researchgate.net The presence of guest molecules, such as sodium dodecyl sulfate (B86663) (SDS), can influence the formation and properties of these nanotubes. researchgate.net
Another approach to forming cyclodextrin-covered nanotubes involves the self-assembly of dendrons with a focal point capable of forming an inclusion complex with cyclodextrins. pnas.org When dendrons with a pyrene (B120774) unit are used, the in situ inclusion of the pyrene units into the cavity of cyclodextrins (including β- or γ-CD in the cited example, but the principle is relevant to α-CD's inclusion chemistry) can induce the formation of self-assembled organic nanotubes with the cyclodextrin (B1172386) molecules covering the nanotube surface. pnas.org The surface functionality of these nanotubes can be controlled by the type of cyclodextrin used. pnas.org The assembly mechanism in this case involves the exposure of the hydrophilic exterior of the cyclodextrin-guest complex to the aqueous phase, while the hydrophobic portions of the dendron form the nanotube wall. pnas.org
Characterization techniques such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and molecular dynamics simulations are used to study the morphology and assembly of these nanotubes. researchgate.netpnas.org
Design and Applications of Alphthis compound Nanosponges and Porous Materials
Alphthis compound can serve as a building block for the creation of nanosponges and other porous materials. frontiersin.orgrjptonline.orgbeilstein-journals.orgresearchgate.net Cyclodextrin-based nanosponges are cross-linked cyclodextrin polymers forming three-dimensional porous networks at the nanoscale. frontiersin.orgrjptonline.orgbeilstein-journals.org The design of these materials involves selecting appropriate cross-linkers and controlling the degree of cross-linking, which allows for tuning the porosity, polarity, and dimensions of the polymer mesh. frontiersin.orgbeilstein-journals.org
Synthesis methods for cyclodextrin nanosponges include conventional solution-based approaches and solvent-free techniques like mechanochemical synthesis. rjptonline.orgmdpi.com For example, α-CD nanosponges have been synthesized using N,N′-carbonyldiimidazole as a cross-linker via mechanical alloying. mdpi.com
These porous materials offer several advantages, including high surface area, the ability to encapsulate both lipophilic and hydrophilic molecules, and improved stability compared to native cyclodextrins. frontiersin.orgrjptonline.orgbeilstein-journals.org The encapsulation capability is due to the presence of both the intrinsic cyclodextrin cavities and the interstitial spaces within the cross-linked network. frontiersin.orgrjptonline.orgbeilstein-journals.org
Alphthis compound nanosponges and porous materials have found applications in various fields. Their ability to form inclusion complexes and their porous structure make them suitable for adsorption and encapsulation. frontiersin.orgrjptonline.orgbeilstein-journals.orgresearchgate.net While betthis compound (B164692) is more widely used for pharmaceutical applications due to its cavity size, alphthis compound nanosponges have been explored for specific applications, such as ethylene (B1197577) scavenging, where their smaller cavity size is advantageous for binding small gas molecules. rjptonline.orgmdpi.com They are also being investigated for environmental remediation and catalysis. frontiersin.orgresearchgate.net
Data on the ethylene removal capacity of α-CD nanosponges synthesized by mechanical alloying showed a capacity of 93 µL h⁻¹ kgadsorbent⁻¹, demonstrating superior performance compared to other absorbents like zeolite and bentonite (B74815) in tested conditions. mdpi.com
Development of Stimuli-Responsive Supramolecular Systems Incorporating Alphthis compound
Alphthis compound plays a significant role in the development of stimuli-responsive supramolecular systems. The reversible nature of the host-guest interaction between α-CD and guest molecules allows for the creation of systems that can respond to external triggers such as changes in pH, temperature, light, or the presence of competitive guests. nih.govmdpi.comnih.govacs.orgrsc.org
One common strategy is to utilize the differential binding affinity of α-CD for a guest molecule under different conditions. For instance, the binding affinity between α-CD and certain guest molecules, like anilinoalkane groups, can decrease upon protonation of the guest at lower pH, leading to the dissociation of the inclusion complex. nih.gov This principle has been used to design pH-responsive supramolecular nanovalves where α-CD rings cap pores on a surface functionalized with anilinoalkane stalks. nih.gov At neutral pH, the pseudorotaxane is stable and the pores are sealed, while at acidic pH, the α-CD dethreads, releasing encapsulated cargo. nih.gov
Photo-responsiveness can be achieved by incorporating photoisomerizable guest molecules, such as azobenzene (B91143) derivatives, which can undergo reversible structural changes upon irradiation with light. acs.orgrsc.orgmdpi.com Alphthis compound shows selective binding to the trans isomer of azobenzene, and UV irradiation can induce isomerization to the cis form, which is not as readily included in the α-CD cavity, leading to dethreading or changes in assembly. acs.orgrsc.orgmdpi.com This property has been used to create photocontrollable systems, including the reversible assembly/disassembly of α-CD-coated gold nanoparticles with multi-walled carbon nanotubes. mdpi.com
Temperature can also act as a stimulus, influencing the stability of α-CD inclusion complexes and the self-assembly of supramolecular structures like pseudorotaxane hydrogels. mdpi.comnih.govresearchgate.netacs.org The self-assembly behavior of polypseudorotaxanes formed by α-CD and PEG is temperature-dependent, affecting the formation and stability of the hydrogel network. mdpi.comresearchgate.net
Diverse Academic Research Applications of Alpha Cyclodextrin
Alpha-Cyclodextrin (B1665218) in Food Science and Technology Research
Alphthis compound is widely researched in food science and technology for its ability to interact with various food components, influencing their stability, solubility, and sensory properties researchgate.netmdpi.com. Its inclusion complexation capability allows it to encapsulate and protect sensitive compounds, modulate flavors and odors, and serve as a functional ingredient in food formulations researchgate.netmdpi.commaxapress.com.
Encapsulation and Stabilization of Bioactive Compounds in Food Matrices
Research explores the use of α-CD for encapsulating and stabilizing bioactive compounds within food matrices. This encapsulation can enhance the solubility and stability of lipophilic compounds that are otherwise poorly dispersed in aqueous systems or susceptible to degradation from factors like light, heat, or oxidation mdpi.comacs.orgmdpi.com. For instance, studies have shown that cyclodextrins, including α-CD, can form complexes with natural pigments like curcumin (B1669340) and lycopene, improving their solubility and reducing oxidation mdpi.com. Encapsulation with cyclodextrins has also been demonstrated to improve the stability of rosemary bioactive compounds in vitro mdpi.com. Another study successfully encapsulated alpha-lipoic acid (α-LA), a natural antioxidant, in cyclodextrin (B1172386) inclusion complex electrospun nanofibers, enhancing its water solubility and thermal stability acs.orgnih.gov.
Modulation of Sensory Properties in Food Products via Alphthis compound Inclusion Complexation
Alphthis compound inclusion complexation is investigated for its potential to modify the sensory properties of food products, particularly in masking undesirable tastes and odors mdpi.commaxapress.com. By encapsulating compounds responsible for bitterness or off-flavors within its hydrophobic cavity, α-CD can prevent their interaction with taste receptors, thereby reducing the perception of these undesirable attributes maxapress.comresearchgate.net. Research has shown that α-CD can alter the bitter taste perception of certain amino acids and reduce the bitter taste from hydrolyzed soy protein, suggesting its potential for debittering protein hydrolysates in acidic beverages researchgate.net. Cyclodextrins are also explored for their effect on aroma profiles, with α-CD showing potential for initial flavor retention and preventing the loss of volatiles during storage mdpi.com.
Alphthis compound's Role as a Functional Component in Food Formulations Research
Alphthis compound is studied as a functional component in food formulations, offering technological benefits beyond simple encapsulation foodstandards.gov.auresearchgate.netmdpi.com. Its ability to form inclusion complexes allows it to function as a carrier and stabilizer for flavors, colors, and sweeteners foodstandards.gov.auinchem.org. It can also act as an absorbent for suppressing undesirable flavors and odors and as a water-solubilizer for fatty acids and vitamins foodstandards.gov.auinchem.org. Furthermore, α-CD has been investigated for potential dietary fiber-like properties, such as influencing lipid metabolism and modulating gut microbiota, which could contribute to the development of highly functional food products foodstandards.gov.auresearchgate.netmdpi.com.
Alphthis compound in Environmental Remediation Research
Alphthis compound is being researched for its application in environmental remediation, primarily for its ability to interact with and remove pollutants from contaminated water researchgate.netresearchgate.net. Its capacity to form inclusion complexes with organic molecules makes it a valuable tool for sequestering and facilitating the degradation of various environmental contaminants researchgate.netmdpi.com.
Sequestration and Removal of Organic Pollutants from Contaminated Aqueous Environments
Research highlights the use of α-CD and its derivatives as adsorbents for the sequestration and removal of organic pollutants from water researchgate.netresearchgate.netmdpi.com. The hydrophobic cavity of α-CD can encapsulate a variety of non-polar organic molecules, effectively trapping pollutants and reducing their concentration in the aqueous phase researchgate.netmdpi.com. Cyclodextrin-based materials, including those derived from α-CD, have been explored for the removal of endocrine-active compounds, pharmaceuticals, dyes, and hydrocarbons researchgate.netmdpi.comnih.gov. Studies have demonstrated that cyclodextrins can enhance the solubilization and removal of chlorinated solvents like tetrachloroethene (PCE) from contaminated aquifers acs.orgacs.org.
Facilitation and Modulation of Chemical Degradation of Environmental Contaminants by Alphthis compound
Alphthis compound can also play a role in facilitating or modulating the chemical degradation of environmental contaminants. By forming inclusion complexes, α-CD can influence the reactivity of the encapsulated pollutant frontiersin.orgnih.govnih.gov. For example, research has shown that the presence of α-CD can affect the product distribution during the chlorine dioxide-mediated decomposition of organic pollutants, leading to increased oxidation and decreased undesirable chlorination products frontiersin.orgnih.gov. This effect is attributed to the steric shielding provided by the cyclodextrin cavity upon complexation frontiersin.orgnih.gov. Studies have also evaluated the effect of α-CD on the chemical degradation of malathion (B1675926) in water, demonstrating a remarkable facilitative effect on its hydrolysis acs.orgnih.gov.
Development and Efficacy Assessment of Alphthis compound-Based Adsorbents for Water Treatment
The increasing concern over water pollution has driven the development of effective wastewater treatment technologies. Adsorption is a widely used method for removing pollutants from water due to its efficiency and cost-effectiveness. Cyclodextrin-based adsorbents, including those derived from α-CD, have garnered significant attention for their potential in this field. researchgate.netmdpi.comacs.org The ability of cyclodextrins to form inclusion complexes with organic molecules through interactions with their hydrophobic cavity makes them suitable for removing organic pollutants from water. acs.orgrsc.org Additionally, the hydroxyl groups on the exterior of the cyclodextrin can interact with pollutants through hydrogen bonding and electrostatic interactions. acs.org
While much research has focused on betthis compound (B164692) (β-CD) based adsorbents, α-CD also shows promise, particularly for smaller organic molecules that fit well within its smaller cavity size (4.7-5.2 Å). chromatographyonline.comchromatographyonline.comfrontiersin.org Studies have explored the development of cross-linked and immobilized cyclodextrin-based adsorbents to improve their separation from water after treatment, enhancing their practical application in industry. researchgate.netresearchgate.net
Research has demonstrated the efficacy of cyclodextrin-based adsorbents in removing various pollutants, including heavy metals, dyes, and endocrine-disrupting chemicals (EDCs). researchgate.netmdpi.com The removal mechanisms can involve host-guest inclusion, ion exchange, and electrostatic interactions, depending on the nature of the pollutant and the modification of the cyclodextrin adsorbent. researchgate.netmdpi.com For instance, the adsorption of EDCs often occurs within the cyclodextrin cavity and is pH-independent, while the removal of dyes and heavy metals can be effectively controlled by ion exchange, which is primarily dependent on pH. researchgate.net
Studies have also investigated the use of α-cyclodextrin to influence the degradation pathways of pollutants during water treatment. For example, the presence of α-cyclodextrin during the chlorine dioxide treatment of phenolic substrates has been shown to alter the reaction pathway, leading to decreased chlorination and increased oxidation. This effect is attributed to the supramolecular complexation of the pollutants within the α-CD cavity, which provides steric shielding and prevents undesirable chlorination reactions. frontiersin.org This suggests that α-CD can play a role not just in removing pollutants but also in promoting cleaner degradation processes.
Alphthis compound in Advanced Biotechnological Processes
Alphthis compound plays a significant role in advanced biotechnological processes, particularly in the study of enzyme-substrate interactions and in chiral discrimination and separation methodologies. Its ability to form inclusion complexes and its inherent chirality make it a valuable tool in these areas.
Role of Alphthis compound in Enzyme-Substrate Interactions and Biocatalysis
Cyclodextrins can influence enzymatic reactions through various mechanisms, including solubilizing poorly soluble substrates, complexing with inhibitors, and stabilizing enzymes under challenging conditions. researchgate.netnih.gov In biocatalysis, where enzymes are used as catalysts for chemical reactions, the interaction between the enzyme and its substrate is crucial for efficiency and specificity. Alphthis compound, with its specific cavity size, can interact with substrates and enzymes, thereby affecting the reaction kinetics and outcomes.
Studies have explored the effect of α-cyclodextrin on enzyme activity and stability. For instance, research on the interaction of α-cyclodextrin with α-amylase has shown that α-CD can inhibit the enzyme's activity under certain conditions, potentially by causing changes in the enzyme's molecular conformation and microenvironment. ajol.info The concentration, time, pH, and temperature all influence this interaction. ajol.info
Furthermore, cyclodextrins, including α-CD, have been investigated for their potential as artificial enzymes or as components in the design of enzyme mimics. frontiersin.orgnih.gov By functionalizing cyclodextrins with catalytic groups, researchers aim to replicate the specific substrate binding and catalytic activity of natural enzymes. frontiersin.org The inclusion capability of cyclodextrins allows them to bind substrates, providing a favorable microenvironment for the catalytic reaction to occur. frontiersin.orgnih.gov
The stability of enzymes is a critical factor for their industrial application in biocatalysis. Cyclodextrins can act as protein chaperones, stabilizing the three-dimensional structure of enzymes by interacting with hydrophobic amino acid residues on the protein surface. researchgate.net Research has demonstrated that organosilica layers containing cyclodextrins can improve enzyme thermal stability and support enzyme refolding after denaturation. researchgate.net Notably, α-CD derivatives have shown effectiveness in conferring immobilized enzymes with higher resistance to stress conditions. researchgate.net
Chiral Discrimination and Separation Methodologies Utilizing Alphthis compound
Chiral separation, the separation of enantiomers (stereoisomers that are non-superimposable mirror images of each other), is of immense importance in various fields, particularly in the pharmaceutical and agrochemical industries, as enantiomers can exhibit different biological activities. researchgate.net Cyclodextrins, being chiral molecules themselves, are widely used as chiral selectors in various separation techniques, including chromatography and capillary electrophoresis. chromatographyonline.comresearchgate.netnih.govsigmaaldrich.com
Alphthis compound, with its specific cavity size and chirality, can form inclusion complexes with chiral compounds. The difference in stability between the complexes formed with each enantiomer allows for their separation. nih.gov While betthis compound and its derivatives are frequently used in chiral separation due to their cavity size being suitable for a wide range of molecules, α-cyclodextrin is also valuable, particularly for smaller chiral compounds. chromatographyonline.comchromatographyonline.com
Alphthis compound and its derivatives are utilized as stationary phases in gas chromatography (GC) and high-performance liquid chromatography (HPLC), as well as chiral additives in capillary electrophoresis (CE). chromatographyonline.comchromatographyonline.comgcms.czspringernature.comsyncsci.com In capillary GC, derivatized cyclodextrin phases, including permethylated α-cyclodextrin, are used for chiral separations. chromatographyonline.comgcms.cz The size of the cyclodextrin cavity and the nature of the derivative groups influence the selectivity of the separation. chromatographyonline.com Permethylated α-cyclodextrin columns have shown high shape selectivity for positional isomers and epoxide enantiomers. gcms.cz
In capillary electrophoresis, α-cyclodextrin can be used as a chiral solvating agent. Studies have shown that hydroxypropyl-alphthis compound can resolve a significant number of racemic drugs. nih.gov While native α-cyclodextrin has sometimes been considered to have weaker enantioselectivity compared to β-cyclodextrin in CE, synergistic systems utilizing α-cyclodextrin with chiral ionic liquids have demonstrated enhanced enantioselectivity for certain racemic compounds. nih.gov This indicates that α-cyclodextrin remains a relevant chiral selector for specific applications in capillary electrophoresis.
The mechanism of chiral discrimination by cyclodextrins involves the formation of inclusion complexes and interactions between the chiral analyte and the hydroxyl groups on the cyclodextrin rim. sigmaaldrich.commdpi.com For neutral analytes in CE, charged cyclodextrin derivatives are often necessary to achieve separation, as the complex needs to have electrophoretic mobility. google.com Highly sulfated α-cyclodextrins are examples of charged derivatives used for the chiral separation of a variety of drugs, including neutral compounds and amines. google.com
Future Research Directions and Emerging Paradigms for Alpha Cyclodextrin
Integration of Alpha-Cyclodextrin (B1665218) with Novel Advanced Materials and Technologies
The integration of α-CD with advanced materials and technologies is a key area of future research. Its ability to form inclusion complexes and its biocompatibility make it suitable for developing novel functional materials. For instance, α-CD has been explored in conjunction with polymers to create supramolecular hydrogels. mdpi.comrsc.org These hydrogels, formed through noncovalent interactions like host-guest complexation and hydrogen bonding, exhibit dynamic and reversible properties, making them attractive for applications such as drug delivery and tissue engineering. mdpi.com
Furthermore, α-CD can be incorporated into hybrid materials, such as those involving carbon-based nanomaterials like graphene oxide, to enhance their mechanical strength and introduce new functionalities, such as selective adsorption for wastewater treatment. rsc.org The strategic integration of cyclodextrins, including α-CD, into advanced carrier systems like polyplexes and hydrogels is being investigated to improve gene delivery by enhancing biostability, reducing cytotoxicity, and providing targeted delivery. rsc.org The development of CD-based nanosponges as adsorbents for pollutants in wastewater treatment is another example of integrating α-CD with advanced materials for environmental applications. nih.gov
Future research will likely focus on exploring new combinations of α-CD with emerging materials, such as metal-organic frameworks (MOFs) and other nanomaterials, to create sophisticated systems with tailored properties for various applications, including catalysis, sensing, and separation. frontiersin.orgpku.edu.cn
Refinement and Expansion of Advanced Computational Approaches for Predicting Alphthis compound Behavior and Interactions
Advanced computational approaches play a crucial role in understanding and predicting the behavior and interactions of α-CD. Techniques such as molecular docking, molecular dynamics (MD simulations), and quantum mechanical (QM) calculations are employed to study the formation and stability of inclusion complexes. mdpi.comresearchgate.net These methods provide insights into the 3D structure of complexes, the nature of host-guest interactions, and thermodynamic stability. nih.govmdpi.com
Despite the progress, predicting the binding constant of organic chemicals to α-CD remains challenging, requiring accurate representation of binding site-solute interactions in 3D space. researchgate.net Future research aims to refine these computational models, potentially through the development of new quantitative structure-activity relationship (QSAR) models and the integration of machine learning (ML) techniques. nih.govresearchgate.net ML could be particularly beneficial for predicting the behavior of complexes involving modified or substituted cyclodextrins. nih.gov
Detailed quantum chemical calculations are also being used to characterize the stabilization interactions, such as hydrogen bonding and hyperconjugation effects, within α-CD molecules and their complexes. mdpi.com Further development and application of these advanced computational methods will be essential for the rational design of novel α-CD-based systems with desired properties. researchgate.net
Exploring New Architectures and Functional Applications of Alphthis compound Supramolecular Assemblies
The exploration of new architectures and functional applications of α-CD supramolecular assemblies is a dynamic area of research. α-CD's ability to self-assemble into various structures, including crystalline complexes and hydrogels, is being leveraged to create materials with unique properties. mdpi.compku.edu.cn
Recent work has demonstrated the fabrication of supramolecular helical microrods composed of α-CD assemblies, with morphology controllable by temperature. rsc.org These helical structures show potential for applications in optical devices, chiral separation, and asymmetric catalysis. rsc.org The formation of polypseudorotaxanes by threading polymer chains through α-CD cavities is another approach to construct sophisticated supramolecular architectures with potential in drug delivery and other biomedical fields. mdpi.com
Future research will focus on designing and synthesizing novel α-CD-based supramolecular assemblies with precisely controlled structures and functions. This includes exploring different guest molecules, modifying the α-CD structure, and utilizing various self-assembly strategies to create complex architectures like metal-organic frameworks and other advanced supramolecular systems. frontiersin.orgpku.edu.cn The aim is to unlock new functional applications in areas such as targeted delivery, sensing, and responsive materials. frontiersin.orgnih.gov
Addressing Research Challenges in Scalability and Broader Implementation of Alphthis compound-Based Technologies for Academic Exploration
While the potential of α-CD-based technologies is significant, several research challenges need to be addressed to facilitate their scalability and broader implementation, particularly for academic exploration and translation to practical applications. One key challenge is the efficient and cost-effective production of high-purity α-CD. Although enzymatic processes are used for commercial production, optimizing these processes to improve yield and reduce cost is an ongoing area of research. researchgate.netmdpi.com
Scaling up the synthesis of α-CD-based materials, such as nanosponges, from laboratory scale to larger quantities presents technical challenges, requiring careful optimization of parameters like mechanical milling conditions. unizar.es Ensuring the consistency and reproducibility of material properties during scale-up is crucial for broader implementation.
Q & A
Q. How should researchers address ethical and safety concerns when designing in vivo studies with this compound derivatives?
- Methodological Answer : Follow institutional guidelines for animal welfare (e.g., 3Rs framework). Conduct acute toxicity trials with escalating doses and monitor biomarkers (e.g., serum creatinine, liver enzymes). Include sham-treated groups to distinguish compound-specific effects from procedural stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
